molecular formula C3H10ClNS B1360393 Ethanethiol, 2-(methylamino)-, hydrochloride CAS No. 33744-33-1

Ethanethiol, 2-(methylamino)-, hydrochloride

Cat. No. B1360393
CAS RN: 33744-33-1
M. Wt: 127.64 g/mol
InChI Key: DFKDEYQSJVMWHX-UHFFFAOYSA-N
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Description

Ethanethiol, 2-(methylamino)-, hydrochloride, also known as 2-(Dimethylamino)ethanethiol hydrochloride, is a chemical compound with the molecular formula C4H11NS · HCl . It is primarily used in laboratory settings and for the synthesis of other substances .


Synthesis Analysis

The synthetic process of 2-dimethylaminoethyl chloride hydrochloride involves taking dimethylethanolamine as a raw material and carrying out a chlorination reaction between the dimethylethanolamine and thionyl chloride . The reaction is controlled at a temperature of 5-15°C under an ice water bath condition. After the reaction, absolute ethyl alcohol is added for a reflux reaction for 1 hour. The product is then filtered and dried to obtain the finished product .


Molecular Structure Analysis

The molecular structure of Ethanethiol, 2-(methylamino)-, hydrochloride is represented by the InChI string InChI=1S/C3H9NS/c1-4-2-3-5/h4-5H,2-3H2,1H3 . The Canonical SMILES string is CNCCS . The molecular weight is 91.18 g/mol .


Physical And Chemical Properties Analysis

Ethanethiol, 2-(methylamino)-, hydrochloride has a molecular weight of 91.18 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 2 . The Rotatable Bond Count is 2 . The Exact Mass and Monoisotopic Mass are 91.04557046 g/mol . The Topological Polar Surface Area is 13 Ų . The Heavy Atom Count is 5 .

Scientific Research Applications

Odorless Deprotection of Aromatic Methyl Ethers

Ethanethiol, particularly in the form of 2-(diethylamino)ethanethiol, is used in the deprotection of aromatic methyl ethers. This compound is advantageous due to its ability to be easily extracted into the aqueous phase, allowing for an essentially odorless workup. This method is effective on a wide variety of substrates, yielding corresponding phenols in good to excellent yields (Magano et al., 2006).

Catalysis in Tungsten(VI) Complexes

Ethanethiol derivatives are involved in the formation of tungsten(VI) complexes with aminobis(phenolato) [O,N,O] donor ligands. These complexes are significant in their ability to catalyze ring-opening metathesis polymerization of norbornene (Lehtonen & Sillanpää, 2004).

Surface-Enhanced Resonance Raman Scattering Spectroscopy

Ethanethiol films, specifically Ag colloid–ethanethiol films, are utilized as spacer-modified substrates in surface-enhanced resonance Raman scattering (SERRS) spectroscopy. This technique is particularly useful for analyzing hydrophobic, water-insoluble chromophoric molecules, such as free-base tetraphenylporphine and β-carotene (Michl et al., 1999).

Synthesis of Pharmaceutical Compounds

Ethanethiol derivatives are key in the synthesis of various pharmaceutical compounds, exemplified by the synthesis of 4‐amino‐5‐chloro‐N[2‐(diethylamino)ethyl]‐2‐ [(butan‐2‐on‐3‐yl)oxy]‐[carbonyl‐14C]benzamide hydrochloride, a complex multi-step process that demonstrates the reagent's versatility (Standridge & Swigor, 1991).

Removal of Pesticides from Water

Ethanethiol-cellulose beads are developed for the decontamination of waters containing pesticide residue, such as metolachlor. These biodegradable beads utilize the reaction between ethanethiol and chloroacetamido group of metolachlor, demonstrating significant potential in environmental applications (Willems et al., 1996).

Air Pollution Control

Ethanethiol is also involved in methods to control air pollution, particularly concerning the elimination of landfill gases. A study focused on the absorption and electrochemical oxidation of ethanethiol highlights a promising method to remove thiol compounds from municipal waste landfill gases (Gong et al., 2017).

properties

IUPAC Name

2-(methylamino)ethanethiol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9NS.ClH/c1-4-2-3-5;/h4-5H,2-3H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFKDEYQSJVMWHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCS.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40187420
Record name Ethanethiol, 2-(methylamino)-, hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethanethiol, 2-(methylamino)-, hydrochloride

CAS RN

33744-33-1
Record name Ethanethiol, 2-(methylamino)-, hydrochloride
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Ethanethiol, 2-(methylamino)-, hydrochloride
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Record name Ethanethiol, 2-(methylamino)-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40187420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethanethiol, 2-(methylamino)-, hydrochloride
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